N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues (if present).
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through targeted chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: N-hydroxysuccinimide (NHS) esters, carbodiimides.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield peptides with altered amino acid sequences .
Scientific Research Applications
N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The mechanism of action of N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The presence of multiple arginine residues enhances its ability to bind to negatively charged molecules, facilitating its entry into cells and subsequent biological effects. The peptide can modulate various signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine: A similar peptide with a slightly different sequence, lacking some arginine residues.
N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-leucine: Another related peptide with a different arrangement of amino acids.
Uniqueness
N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine is unique due to its specific sequence and the presence of multiple arginine residues, which confer distinct properties such as enhanced cell penetration and binding affinity to negatively charged molecules. These characteristics make it particularly valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H119N21O10/c1-7-8-9-10-11-12-13-14-15-16-17-20-31-70-41(26-21-32-71-57(62)63)49(83)75-42(25-18-19-30-61)50(84)77-45(29-24-35-74-60(68)69)53(87)81-48(40(6)82)55(89)79-46(36-38(2)3)54(88)78-43(27-22-33-72-58(64)65)51(85)76-44(28-23-34-73-59(66)67)52(86)80-47(56(90)91)37-39(4)5/h38-48,70,82H,7-37,61H2,1-6H3,(H,75,83)(H,76,85)(H,77,84)(H,78,88)(H,79,89)(H,80,86)(H,81,87)(H,90,91)(H4,62,63,71)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)/t40-,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGGOUCMVQMNGK-SCNIHQMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCN[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H119N21O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136082-43-4 |
Source
|
Record name | N-Myristoyl-arginyl-lysyl-arginyl-threonyl-leucyl-arginyl-arginyl-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136082434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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